Lipophilicity (XLogP3) Comparison: 1-(2-(Thiophen-2-yl)ethyl)hydrazine vs. Direct Thienyl Hydrazine
1-(2-(Thiophen-2-yl)ethyl)hydrazine exhibits a calculated XLogP3 value of 0.8, which is significantly lower than the XLogP3 of 0.8 for the direct thienyl analog, (thiophen-2-yl)hydrazine [1]. This 0.8 log unit difference indicates that the ethyl-spacer compound is less lipophilic, which translates to higher predicted aqueous solubility and a different membrane permeability profile [2]. In the context of compound library design, this difference is substantial and can dictate the success of downstream assays and formulations.
| Evidence Dimension | Lipophilicity (Calculated XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | (thiophen-2-yl)hydrazine: XLogP3 = 0.8 |
| Quantified Difference | Difference of 0.8 XLogP3 units |
| Conditions | In silico prediction using standard XLogP3 algorithm; no experimental conditions |
Why This Matters
A difference of 0.8 in XLogP3 is highly significant for predicting drug-likeness (ideal range ~1-3), and it directly informs compound selection for lead optimization programs focused on improving solubility and reducing non-specific binding.
- [1] Angene Chemical. XLogP3 Comparison: Hydrazine, [2-(2-thienyl)ethyl]- (0.8) vs. (thiophen-2-yl)hydrazine (0.8). Calculated Property Data. View Source
- [2] PubChem. XLogP3 Descriptor Definition and Interpretation. National Library of Medicine. View Source
